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Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanol

Cat. No.: B3021930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Benzyloxy)cyclobutanol, identified by the CAS number 100058-61-5, is a versatile organic

compound featuring a cyclobutane ring functionalized with both a benzyloxy and a hydroxyl

group. This unique structural arrangement imparts a combination of properties that make it a

valuable intermediate in various fields of chemical synthesis, particularly in the development of

pharmaceuticals and advanced materials. Its potential as a precursor for radiolabeled

compounds for Positron Emission Tomography (PET) imaging and as a component in

Proteolysis Targeting Chimeras (PROTACs) highlights its growing importance in modern drug

discovery and diagnostic research.[1] This guide provides a comprehensive overview of the

available experimental data for 3-(Benzyloxy)cyclobutanol, offering insights into its synthesis,

characterization, and potential applications.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(Benzyloxy)cyclobutanol is
presented in the table below. These properties are essential for its handling, storage, and

application in experimental settings.
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Property Value Source(s)

CAS Number 100058-61-5

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Appearance Colorless to yellow oil/liquid

Boiling Point 145 °C at 4 Torr

Density 1.0773 g/cm³ at 25 °C

Storage
Room temperature, sealed in a

dry place

Synthesis and Purification
A common and effective method for the synthesis of 3-(Benzyloxy)cyclobutanol involves the

reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. This reaction is typically

carried out using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-
(Benzyloxy)cyclobutanone
Objective: To synthesize 3-(Benzyloxy)cyclobutanol via the reduction of 3-

(benzyloxy)cyclobutanone.

Materials:

3-(Benzyloxy)cyclobutanone

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH), anhydrous

Sodium borohydride (NaBH₄)

Ethyl acetate
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Water, deionized

Anhydrous sodium sulfate

Round-bottomed flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol)

in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL).

Cool the reaction mixture to 0 °C using an ice bath.

While stirring, add sodium borohydride (0.475 g, 12.5 mmol) to the cooled solution in

portions.

After the addition is complete, remove the ice bath and continue stirring the reaction mixture

at room temperature for 30 minutes.

Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the

mixture into water (30 mL).

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield 3-(benzyloxy)cyclobutanol as a yellow oil (1.83 g, 90% yield).

Causality of Experimental Choices:
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The use of a mixture of THF and methanol as the solvent system ensures the solubility of

both the starting material and the reducing agent.

Cooling the reaction to 0 °C before the addition of sodium borohydride helps to control the

exothermic reaction and prevent the formation of byproducts.

Sodium borohydride is chosen as the reducing agent due to its selectivity for reducing

ketones in the presence of other functional groups and its relatively mild nature.

Spectroscopic Characterization
The structural elucidation of 3-(Benzyloxy)cyclobutanol is confirmed through various

spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a common

method for determining the molecular weight of 3-(Benzyloxy)cyclobutanol. The protonated

molecule [M+H]⁺ is typically observed.

Expected Fragmentation Pattern: The fragmentation of 3-(benzyloxy)cyclobutanol in mass

spectrometry is expected to proceed through several characteristic pathways for alcohols.[2][3]

These include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Dehydration: Loss of a water molecule (H₂O), which is a common fragmentation pathway for

alcohols.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 3-(Benzyloxy)cyclobutanol will exhibit characteristic absorption bands

corresponding to its functional groups.

Expected IR Absorption Bands:
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O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl

group, with the broadening resulting from hydrogen bonding.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong absorptions are expected in the 3000-2850 cm⁻¹ region.

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene

ring.

C-O stretch (ether): A strong absorption band is expected in the 1250-1050 cm⁻¹ range.

C-O stretch (alcohol): A strong absorption band is expected in the 1260-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural confirmation of 3-
(Benzyloxy)cyclobutanol. The chemical shifts and coupling constants provide valuable

information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

δ 7.2-7.4 ppm (m, 5H): Protons of the phenyl group.

δ 4.5 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

δ ~4.0 ppm (m, 1H): Methine proton attached to the hydroxyl group (-CH-OH).

δ ~3.8 ppm (m, 1H): Methine proton attached to the benzyloxy group (-CH-O-).

δ ~2.0-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.

δ ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary

depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

δ ~138 ppm: Quaternary carbon of the phenyl group attached to the methylene group.
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δ ~128.5 ppm, ~127.8 ppm, ~127.6 ppm: Carbons of the phenyl ring.

δ ~71 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

δ ~70 ppm: Methine carbon attached to the benzyloxy group (-CH-O-).

δ ~65 ppm: Methine carbon attached to the hydroxyl group (-CH-OH).

δ ~30-35 ppm: Methylene carbons of the cyclobutane ring.

Analytical Methodologies
For the quality control and analysis of 3-(Benzyloxy)cyclobutanol, chromatographic

techniques such as High-Performance Liquid Chromatography (HPLC) and Gas

Chromatography (GC) are indispensable.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 3-
(Benzyloxy)cyclobutanol and related benzyloxy compounds.[4]

Illustrative HPLC Method:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a

modifier like formic acid or trifluoroacetic acid for improved peak shape.[4][5]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the benzene ring absorbs, typically around

254 nm.

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like 3-(Benzyloxy)cyclobutanol. Derivatization may be employed to improve its
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volatility and chromatographic behavior.[6]

Illustrative GC-MS Method:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and

ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

Carrier Gas: Helium at a constant flow rate.

MS Detector: Electron ionization (EI) at 70 eV.

Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

Biological and Pharmacological Relevance
The structural motifs present in 3-(Benzyloxy)cyclobutanol make it a compound of significant

interest in medicinal chemistry and drug development.

Precursor for PET Imaging Agents
The benzyloxy group can be modified to incorporate a positron-emitting radionuclide, such as

¹⁸F, making 3-(Benzyloxy)cyclobutanol a valuable precursor for the synthesis of PET imaging

agents.[7] PET is a non-invasive imaging technique that allows for the visualization and

quantification of biological processes at the molecular level.[8] The development of novel PET

tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer

and neurodegenerative disorders.

Component of PROTACs
3-(Benzyloxy)cyclobutanol and its derivatives can serve as linkers in the design of

Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that

induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome

system. This technology represents a promising new modality for therapeutic intervention.
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Safety and Handling
3-(Benzyloxy)cyclobutanol should be handled with appropriate safety precautions in a

laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

Work in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Avoid inhalation of vapors.

Store in a tightly closed container in a dry and cool place.

Conclusion
3-(Benzyloxy)cyclobutanol (CAS 100058-61-5) is a valuable and versatile chemical

intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and

materials science. This guide has provided a comprehensive overview of its synthesis,

spectroscopic characterization, analytical methodologies, and biological relevance. As research

in areas such as PET imaging and targeted protein degradation continues to advance, the

demand for and importance of well-characterized building blocks like 3-
(Benzyloxy)cyclobutanol are expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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